N-甲酰基-DL-蛋氨酸

描述

N-Formyl-DL-ethionine is not directly studied in the provided papers; however, its related compounds, such as N-formylmethionine and its derivatives, have been extensively researched. N-formylmethionine is known to play a crucial role in the initiation of protein synthesis in bacteria, where it is the first amino acid incorporated into nascent polypeptide chains . It is also involved in the immune response as N-formylmethionine-containing peptides act as chemoattractants for leucocytes, guiding immune cells to sites of bacterial infection .

Synthesis Analysis

The synthesis of N-formylmethionine-related compounds involves the attachment of methionine to its specific transfer RNA (tRNA), followed by formylation to produce N-formyl-methionyl-tRNA, which is used during the initiation of bacterial protein synthesis . The formylation process is believed to involve formyl-tetrahydrofolic acid as the formyl donor .

Molecular Structure Analysis

The molecular structure of N-formylmethionine and its derivatives has been characterized through crystallography and spectroscopy. Studies have shown that N-formylmethionine-containing peptides can form parallel beta-sheet structures in crystals, with specific hydrogen bonding patterns involving the formyl group and the peptide backbone . These structural features are significant as they contribute to the biological activity of these peptides, such as their chemotactic properties .

Chemical Reactions Analysis

N-formylmethionine is involved in several biochemical reactions, particularly in the processing of nascent proteins. The formyl group of N-formylmethionine must be removed by deformylase enzymes before the methionine residue can be cleaved by methionine aminopeptidase during protein maturation . This sequential processing is essential for the proper functioning of proteins synthesized in bacteria.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-formylmethionine derivatives have been studied using various spectroscopic techniques. For instance, the spectroscopic characterization and nonlinear optical analysis of N-acetyl-DL-methionine, a related compound, have been performed using density functional theory (DFT) calculations. These studies provide insights into the vibrational frequencies, NMR chemical shifts, electronic properties, and molecular electrostatic potential of the compound .

科学研究应用

对上皮细胞的影响

N-甲酰基-DL-蛋氨酸因其对各种细胞类型的影响而受到研究,特别是具有主动分泌功能的上皮细胞。它已被用作实验剂来了解细胞功能和形态变化。例如,发现它会影响大鼠眼外泪腺的外分泌细胞 (Benson,1964)。

在蛋白质合成中的作用

该化合物在细菌蛋白质合成中新生多肽链的 N 端加工中起作用。具体来说,它参与在蛋氨酸可以被蛋氨酸氨肽酶切割之前去除甲酰基 (Solbiati 等人,1999)。

抑制藻类生长

研究表明,DL-蛋氨酸可以选择性地抑制蓝绿藻的生长,使其成为在各种环境中控制这些生物的潜在工具。它因其在确定或半确定培养基中抑制这些藻类而特别受关注 (Aaronson & Ardois,1971)。

N-甲酰基肽的降解

源自细菌和线粒体蛋白的 N-甲酰基肽充当哺乳动物吞噬性白细胞的趋化剂。已经分离和表征了能够降解 N-甲酰基肽的酶,表明它们在身体中的保护作用 (Nguyen 和 Pei,2005)。

在酶促反应中的作用

N-甲酰基蛋氨酸在各种酶促过程中起着至关重要的作用,例如细菌翻译中的脱甲酰化。对多肽变形酰化酶(从 N 端蛋氨酸中去除甲酰基)的遗传表征突出了其在真细菌蛋白质成熟中的重要性 (Mazel 等人,1994)。

安全和危害

When handling N-Formyl-DL-ethionine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers The relevant papers retrieved provide information about the potential roles of formyl peptide receptors (FPRs) in neuronal function and dysfunction , and the structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns . These papers could provide valuable insights for future research on N-Formyl-DL-ethionine.

属性

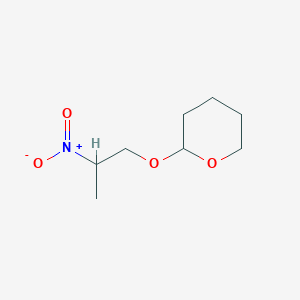

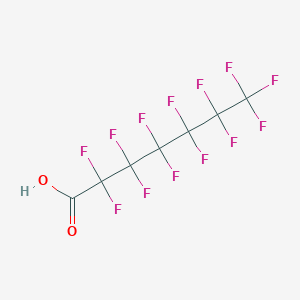

IUPAC Name |

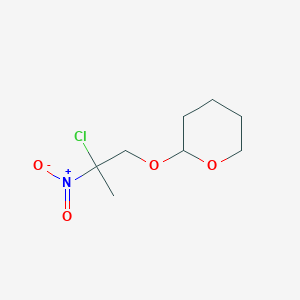

4-ethylsulfanyl-2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARCKCMBMDYFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559582 | |

| Record name | S-Ethyl-N-formylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-DL-ethionine | |

CAS RN |

126872-00-2 | |

| Record name | S-Ethyl-N-formylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)